

In-Depth Technical Guide: 3-Methylfuran-d3 (CAS 105855-05-8)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, safety data, and analytical applications of **3-Methylfuran-d3** (CAS No. 105855-05-8). This deuterated stable isotope-labeled compound is a critical tool for researchers in the fields of analytical chemistry, metabolomics, and environmental science.

Core Properties

3-Methylfuran-d3 is the deuterated analog of 3-methylfuran. The deuterium labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of its non-labeled counterpart.

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of **3-Methylfuran-d3** and its non-deuterated form, 3-Methylfuran.



Property	Value	Reference
CAS Number	105855-05-8	[1][2]
Molecular Formula	C ₅ H ₃ D ₃ O	[3]
Molecular Weight	85.12 g/mol	[3]
IUPAC Name	3-(trideuteriomethyl)furan	[3]
Synonyms	3-Methylfuran D3, Furan, 3- (methyl-d3)-	
Purity	>95% (HPLC)	_
Product Format	Neat Liquid	_

Property of 3-Methylfuran (CAS 930-27-8)	Value
Molecular Formula	C ₅ H ₆ O
Molecular Weight	82.10 g/mol
Density	0.92 g/cm ³
Boiling Point	65-66 °C
Flash Point	-22 °C

Safety and Handling

A specific Safety Data Sheet (SDS) for **3-Methylfuran-d3** is not readily available. However, the safety profile is expected to be very similar to that of 3-Methylfuran. The following data is derived from the SDS for 3-Methylfuran.

Hazard Identification



Hazard	Description
Physical Hazards	Highly flammable liquid and vapor.
Health Hazards	Harmful if swallowed. Toxic by inhalation.
Environmental Hazards	No data available.

Precautionary Measures and First Aid

Situation	Precautionary and First Aid Measures
Handling	Keep away from sources of ignition - No smoking. In case of insufficient ventilation, wear suitable respiratory equipment. Use in a well-ventilated area. Avoid contact with skin and eyes.
Storage	Store in a refrigerator. Keep container tightly closed.
In case of accident or if you feel unwell	Seek medical advice immediately and show the label where possible.
If inhaled	Move the person to fresh air. If not breathing, give artificial respiration.
If swallowed	Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
In case of skin contact	Wash off with soap and plenty of water.
In case of eye contact	Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

Analytical Applications and Experimental Protocols

3-Methylfuran-d3 is primarily utilized as a stable isotope-labeled internal standard in quantitative analytical methods, particularly for the analysis of volatile organic compounds



(VOCs) by isotope dilution mass spectrometry (IDMS). Its main application is in breath analysis for the potential early detection of lung cancer, where 3-methylfuran is a candidate biomarker.

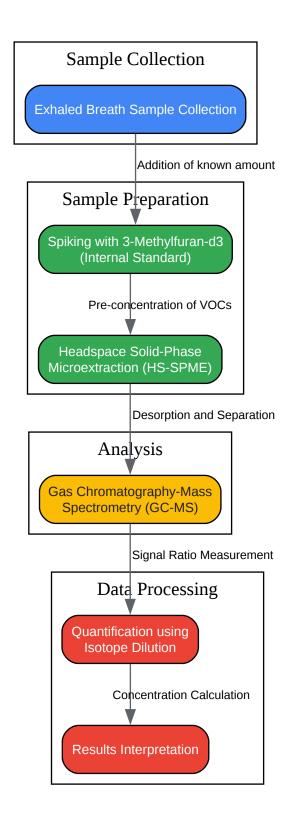
Principle of Isotope Dilution Mass Spectrometry (IDMS)

IDMS is a highly accurate quantification technique. A known amount of the isotopically labeled standard (**3-Methylfuran-d3**) is added to a sample containing the analyte of interest (**3-methylfuran**). The labeled standard behaves almost identically to the native analyte during sample preparation, extraction, and analysis. By measuring the ratio of the mass spectrometric signals of the analyte and the internal standard, precise quantification can be achieved, correcting for sample loss and variations in instrument response.

Experimental Workflow for VOC Analysis in Breath Samples

The following diagram illustrates a typical workflow for the analysis of 3-methylfuran in exhaled breath samples using **3-Methylfuran-d3** as an internal standard.





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Workflow for VOC analysis using an internal standard.



Detailed Experimental Protocol: Quantification of 3-Methylfuran in a Biological Matrix

This protocol provides a general framework for the quantification of 3-methylfuran in a biological matrix (e.g., breath condensate, urine, or plasma) using **3-Methylfuran-d3** as an internal standard, based on headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).

- 1. Materials and Reagents:
- 3-Methylfuran-d3 (CAS 105855-05-8) as internal standard (IS).
- 3-Methylfuran (CAS 930-27-8) for calibration standards.
- Methanol (purge and trap grade).
- · Deionized water.
- · Sodium chloride.
- 20 mL headspace vials with PTFE-lined septa.
- SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane -DVB/CAR/PDMS).
- 2. Preparation of Standard Solutions:
- Internal Standard Stock Solution: Prepare a stock solution of 3-Methylfuran-d3 in methanol (e.g., 100 μg/mL).
- Calibration Standard Stock Solution: Prepare a stock solution of 3-methylfuran in methanol (e.g., 100 μg/mL).
- Working Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the 3-methylfuran stock solution into the matrix (e.g., deionized water for a standard curve) to achieve a concentration range relevant to the expected sample concentrations.



3. Sample Preparation:

- Place a defined volume of the sample (e.g., 5 mL of breath condensate) into a 20 mL headspace vial.
- Add a known amount of the 3-Methylfuran-d3 internal standard solution to each sample and calibration standard. The final concentration of the IS should be consistent across all samples and standards.
- Add a saturating amount of sodium chloride (e.g., 1 g) to the vial to increase the partitioning
 of volatile compounds into the headspace.
- Immediately seal the vial with a PTFE-lined septum and cap.

4. HS-SPME Procedure:

- Place the vial in an autosampler with an incubator.
- Equilibrate the sample at a specific temperature (e.g., 60 °C) for a defined time (e.g., 15 minutes) with agitation to facilitate the partitioning of analytes into the headspace.
- Expose the SPME fiber to the headspace for a fixed time (e.g., 30 minutes) to allow for the adsorption of the volatile compounds.

5. GC-MS Analysis:

- Injection: Transfer the SPME fiber to the heated injection port of the GC-MS system for thermal desorption of the analytes.
- Gas Chromatography:
 - \circ Column: Use a suitable capillary column for VOC analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 μm film thickness).
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Oven Temperature Program: A typical program might be: hold at 40 °C for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.



- Mass Spectrometry:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity.
 - Monitor characteristic ions for 3-methylfuran (e.g., m/z 82, 53).
 - Monitor characteristic ions for **3-Methylfuran-d3** (e.g., m/z 85, 56).
- 6. Quantification:
- Integrate the peak areas of the selected ions for both 3-methylfuran and 3-Methylfuran-d3.
- Calculate the response ratio (Area of analyte / Area of internal standard).
- Construct a calibration curve by plotting the response ratio against the concentration of the calibration standards.
- Determine the concentration of 3-methylfuran in the unknown samples by interpolating their response ratios on the calibration curve.

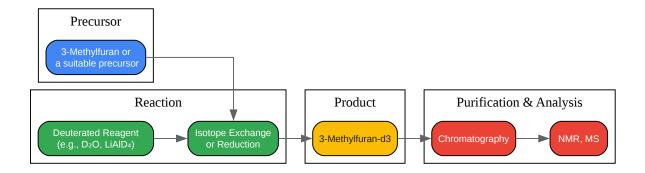
Synthesis of Deuterated Furan Derivatives

While a specific synthesis protocol for **3-Methylfuran-d3** is not readily available in the public domain, general methods for the deuteration of furan rings have been described. These methods can be adapted for the synthesis of **3-Methylfuran-d3**.

General Synthetic Approaches

One common method involves the use of deuterated reagents to introduce deuterium atoms at specific positions on the furan ring or its precursors.





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General synthetic scheme for deuterated compounds.

A potential synthetic route could involve the reduction of a suitable precursor, such as 3-furaldehyde, with a deuterated reducing agent like lithium aluminum deuteride (LiAlD₄), followed by further chemical modifications to yield **3-Methylfuran-d3**. Alternatively, base-catalyzed hydrogen-deuterium exchange reactions using heavy water (D₂O) on 3-methylfuran or a precursor can also be employed. The final product would require purification by chromatography and characterization by NMR and mass spectrometry to confirm its identity and isotopic purity.

Conclusion

3-Methylfuran-d3 (CAS 105855-05-8) is a valuable tool for researchers engaged in the quantitative analysis of volatile organic compounds. Its primary application as an internal standard in isotope dilution mass spectrometry enables highly accurate and precise measurements, which are crucial in fields such as clinical diagnostics, environmental monitoring, and food science. The provided information on its properties, safety, and a detailed experimental workflow for its use will aid researchers in the successful implementation of this important analytical standard in their studies.

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